molecular formula C17H19NO2 B11847245 (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11847245
M. Wt: 269.34 g/mol
InChI Key: VNEDJZCVRIKACP-HNNXBMFYSA-N
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Description

(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of methoxy groups and a phenyl ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production may involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in acetic acid for bromination

Major Products:

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to receptors and enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

    ®-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound, with different biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, affecting its reactivity and interactions.

Uniqueness: (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(4S)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3/t15-/m0/s1

InChI Key

VNEDJZCVRIKACP-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](CNCC2=C1)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

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